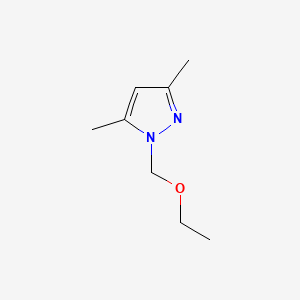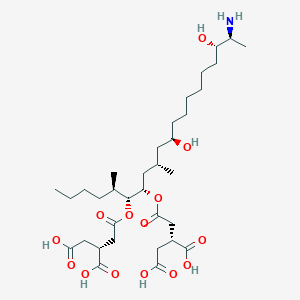
Fumonisin B3
Übersicht
Beschreibung
Fumonisin B3 is a mycotoxin produced by Fusarium species, primarily Fusarium verticillioides and Fusarium proliferatum. It is one of the several fumonisins, which are commonly found in maize and maize-based products. Fumonisins are known for their toxic effects on animals and humans, including carcinogenicity and disruption of sphingolipid metabolism .
Wissenschaftliche Forschungsanwendungen
Fumonisin B3 has several scientific research applications, including:
Toxicology Studies: Investigating its toxic effects on animals and humans, particularly its role in disrupting sphingolipid metabolism and causing carcinogenicity.
Biological Research: Studying its effects on cellular processes and pathways, including its impact on intestinal microbiota in broilers.
Analytical Chemistry: Developing and validating methods for the quantitative determination of fumonisins and their metabolites in various matrices.
Wirkmechanismus
Fumonisin B3 exerts its effects primarily by inhibiting ceramide synthase, an enzyme involved in sphingolipid metabolism. This inhibition leads to the accumulation of sphinganine and sphingosine, disrupting cellular membranes and signaling pathways. The disruption of sphingolipid metabolism is a key mechanism underlying its toxicological and carcinogenic effects .
Biochemische Analyse
Biochemical Properties
Fumonisin B3 plays a significant role in biochemical reactions. It disrupts sphingolipid metabolism, leading to a variety of toxic effects . It interacts with enzymes such as ceramide synthase , and its inhibition is the key molecular mechanism underlying its toxicological effects .
Cellular Effects
This compound has various effects on cells and cellular processes. It can cause a decrease in cell viability, increase in membrane leakage, cell death, and the induction of expression of markers for endoplasmic reticulum (ER) stress . It also significantly affects the intestinal microbiota .
Molecular Mechanism
The molecular mechanism of this compound involves disruption of sphingolipid metabolism, induction of oxidative stress, activation of endoplasmic reticulum (ER) stress and MAPKs, modulation of autophagy, and alteration of DNA methylation .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects. An accurate, reliable, and specific method was developed for the quantitative determination of this compound and its hydrolyzed metabolites in broiler chicken feed and excreta . This method enables the investigation of migration and transformation of this compound over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Exposure to this compound or its hydrolyzed forms could induce growth retardation, tissue damage, and imbalance of intestinal microbiota in broilers .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by plants or microorganisms into modified fumonisin . The major metabolic pathways of this compound are hydrolysis, acylation, and transamination .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fumonisin B3 can be synthesized through a series of chemical reactions involving the extraction and purification of the compound from maize cultures inoculated with Fusarium moniliforme. The process typically involves:
Extraction: Using a solvent mixture of acetonitrile and water (50:50, v/v) to extract the targeted fumonisins.
Purification: Employing MAX cartridges for purification.
Chromatographic Separation: Utilizing chromatographic preparative procedures on a Unitary C18 column and a SB-CN column to eliminate other interferents and obtain high-purity compounds.
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Fusarium species on maize substrates, followed by extraction and purification using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound is suitable for further research and application .
Analyse Chemischer Reaktionen
Types of Reactions
Fumonisin B3 undergoes various chemical reactions, including:
Hydrolysis: Conversion to hydrolyzed this compound (HFB3) under alkaline conditions.
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule, affecting its biological activity.
Common Reagents and Conditions
Alkaline Hydrolysis: Using strong anionic exchange adsorbents (MAX) for the determination of hydrolyzed fumonisins.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Hydrolyzed this compound (HFB3): Formed through alkaline hydrolysis.
Oxidized and Reduced Derivatives: Depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fumonisin B1: The most potent and commonly studied fumonisin, known for its severe toxic effects.
Fumonisin B2: Similar in structure and toxicity to fumonisin B1 but less potent.
Hydrolyzed Fumonisins (HFB1, HFB2, HFB3): Modified forms of fumonisins resulting from hydrolysis.
Uniqueness of Fumonisin B3
This compound, while similar in structure to fumonisin B1 and fumonisin B2, has distinct biological activities and toxicological profiles. Its specific effects on sphingolipid metabolism and its role in various toxicological outcomes make it a unique compound for research and study .
Eigenschaften
IUPAC Name |
(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H59NO14/c1-5-6-11-21(3)32(49-31(43)19-24(34(46)47)17-29(40)41)27(48-30(42)18-23(33(44)45)16-28(38)39)15-20(2)14-25(36)12-9-7-8-10-13-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCRJSQNWHCGOP-STOIETHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCCCC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCCCC[C@@H]([C@H](C)N)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
705.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1422359-85-0, 136379-59-4 | |
| Record name | Fumonisin B3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422359-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumonisin B3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: Which Fusarium species are the major producers of fumonisin B3?
A1: this compound is primarily produced by Fusarium verticillioides and Fusarium proliferatum. [, , ]
Q2: What is the global prevalence of this compound in maize and maize-based products?
A2: this compound, along with other fumonisins, has been detected in maize and maize-based products worldwide. The levels of contamination can vary depending on geographical location, climate conditions, and agricultural practices. [, , , ]
Q3: Have fumonisins been detected in other food sources besides maize?
A3: Yes, while maize is the primary source, fumonisins (FB1, FB2, and FB3) have been reported in other cereals like rice, sorghum, and wheat, although at lower levels. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has a molecular formula of C34H59NO15 and a molecular weight of 705.82 g/mol. [, ]
Q5: What are the key structural features that differentiate this compound from other B-series fumonisins?
A5: this compound lacks a methyl group at the C-1 terminal of the backbone structure compared to fumonisin B1. It also differs from fumonisin B2 by the presence of a hydroxyl group at C-10. []
Q6: Are there other naturally occurring structural analogues of this compound?
A6: Yes, fumonisin A-series (FA1, FA2, FA3), N-acetyl analogs of the corresponding B-series fumonisins, have been identified. Additionally, C-series fumonisins, which lack the C-1 methyl group present in the B-series, have also been isolated. [, ]
Q7: What analytical techniques are commonly used for detecting and quantifying this compound in food and feed samples?
A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence detection or mass spectrometry (MS), are commonly employed for fumonisin analysis. [, , , , ]
Q8: Are there any rapid on-site detection methods available for this compound?
A8: Yes, immunoaffinity test column (IATC) assays have been developed for the rapid, visual detection of total fumonisins (FB1, FB2, and FB3) in cereal samples. []
Q9: What are the known toxic effects of this compound in animals?
A9: Studies have shown that FB3, similar to other fumonisins, can induce hepatotoxicity and nephrotoxicity in various animal species. [] Chicken embryo models have shown FB1 to be the most toxic, followed by FB2 and then FB3. []
Q10: What is the role of the FUM gene cluster in fumonisin biosynthesis?
A11: The FUM gene cluster in Fusarium species encodes enzymes involved in various steps of fumonisin biosynthesis, including the formation of the tricarballylic ester side chains. []
Q11: Which specific genes in the FUM cluster have been implicated in the formation of tricarballylic esters in fumonisins?
A12: Studies involving gene deletion analysis have revealed that FUM7, FUM10, FUM11, and FUM14 play specific roles in the formation of the tricarballylic esters in fumonisins. []
Q12: Are there any regulatory limits set for this compound levels in food and feed?
A13: Yes, many countries and international organizations have established maximum limits or guidance levels for fumonisins in food and feed to minimize human and animal exposure. [, , ]
Q13: What strategies can be employed to reduce fumonisin contamination in maize?
A14: Good agricultural practices, including proper storage conditions, resistant maize varieties, and biological control methods, can help minimize fungal growth and fumonisin production. []
Q14: What are some key areas for future research on this compound?
A15: * Toxicity Mechanisms: Further research is needed to fully understand the mechanisms of toxicity of FB3 in humans and animals.* Combined Toxicity: Investigating the combined effects of FB3 with other fumonisins and mycotoxins present in food and feed is crucial. [, ]* Mitigation Strategies: Developing more effective and sustainable methods for reducing fumonisin contamination in food and feed is essential. []* Biomarkers of Exposure: Identifying sensitive and specific biomarkers for fumonisin exposure in humans and animals would be beneficial for risk assessment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,3'-Bi-1,2-oxazole]-5-carbaldehyde](/img/structure/B570488.png)
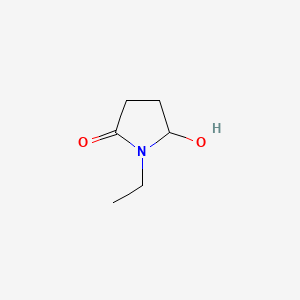

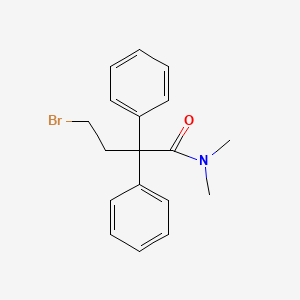


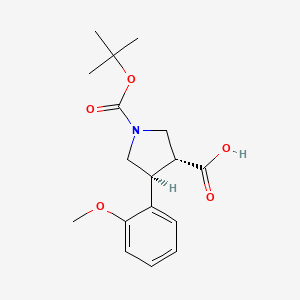
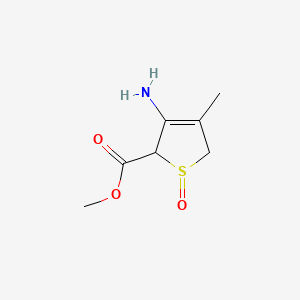
![2-[6-[[3-[2,6-Dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid](/img/structure/B570506.png)
